2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are often used in pharmaceutical and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide can be achieved through a multi-step process involving the formation of the pyrrole ring followed by functional group modifications. One common method involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This reaction is operationally simple and uses readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The exact industrial methods would depend on the scale of production and the specific requirements of the end-use applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds such as 1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrole and 2-oxo-N-phenylacetamide share structural similarities with 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives also exhibit similar biological activities and are used in similar research applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(2-cyanophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxo-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-12-18(20(25)21(26)23-17-9-4-3-5-10-17)15(2)24(14)19-11-7-6-8-16(19)13-22/h3-12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUZUIXMXZWBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.